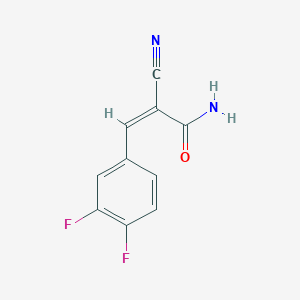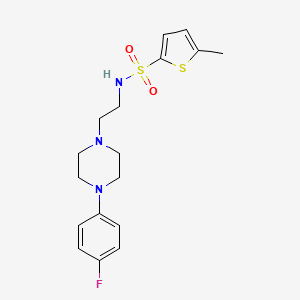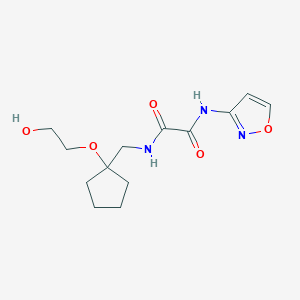
(2Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide, also known as (2Z)-2-cyano-3-(3,4-difluorophenyl)acrylamide, is a synthetic organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent probe for the detection of various biomolecules. In addition, it has been studied for its potential applications in drug design and drug delivery.
Scientific Research Applications
Anti-Inflammatory Potential
This compound is part of a series of N-arylcinnamamide derivatives that have been investigated for their anti-inflammatory potential . Most of the tested compounds significantly attenuated the lipopolysaccharide-induced NF-κB activation and were more potent than the parental cinnamic acid .
Inhibition of Transcription Factor NF-κB
Some derivatives of this compound, such as (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide, and (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide demonstrated a high inhibition effect on transcription factor NF-κB at the concentration of 2 µM . They showed a similar effectiveness as the reference drug prednisone .
Decrease in Level of TNF-α
Several compounds in the N-arylcinnamamide derivatives series also decreased the level of TNF-α . However, subsequent tests showed that the investigated compounds affect neither IκBα level nor MAPKs activity, which suggests that the N-arylcinnamamides may have a different mode of action to prednisone .
Antimicrobial Effectiveness
These compounds have been previously described as highly antimicrobially effective against a wide spectrum of bacteria and fungi .
Cytotoxicity
Some compounds in this series showed moderate cytotoxicity against THP1-Blue™ NF-κB cells . For example, compounds 10 (R = 3,4-Cl), 11 (R = 3,5-Cl), and 13 (3,5-CF3) showed the lowest IC50 values of 6.28 ± 2.32, 2.43 ± 1.06, and 2.17 ± 1.19 µM, respectively .
Potential for Polypharmacology
The modification of the C(2,5)ʹ or C(2,6)ʹ positions of the anilide core by rather lipophilic and bulky moieties seems to be preferable for the anti-inflammatory potential of these compounds . This suggests a potential for polypharmacology, where a single drug can be used to target multiple pathological conditions.
Mechanism of Action
Target of Action
The primary target of (Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide is the transcription factor NF-κB . NF-κB plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .
Mode of Action
(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide interacts with NF-κB, attenuating its activation . This interaction results in a significant reduction in the inflammatory response . The compound’s inhibitory effect on NF-κB activity is comparable to that of the reference drug prednisone .
Biochemical Pathways
The compound affects the NF-κB signaling pathway , which plays a key role in regulating the immune response to infection . By inhibiting NF-κB, the compound can reduce inflammation and potentially influence other downstream effects related to this pathway .
Result of Action
The molecular and cellular effects of (Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide’s action primarily involve the reduction of inflammation . By inhibiting NF-κB, the compound can decrease the level of inflammation in the body .
properties
IUPAC Name |
(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWBBBCCHVDJHI-CLTKARDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(/C#N)\C(=O)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2428627.png)
![N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2428628.png)
![N-(3,4-dimethoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2428629.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2428631.png)
![N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2428634.png)
![N-(2-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2428635.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2428636.png)


![1-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2428641.png)

